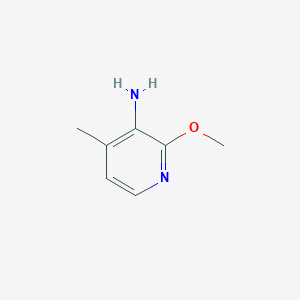

3-Amino-2-methoxy-4-picoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSXJLVJOGKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438109 | |

| Record name | 3-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76005-99-7 | |

| Record name | 3-Amino-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76005-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methoxy-4-picoline (CAS: 76005-99-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-methoxy-4-picoline (also known as 2-methoxy-4-methylpyridin-3-amine), a key heterocyclic building block in modern organic synthesis. With the CAS number 76005-99-7, this substituted pyridine derivative is of significant interest due to its utility as a versatile intermediate in the development of pharmaceutical agents and agrochemicals.[1][2] This document delves into the compound's physicochemical properties, outlines detailed synthetic pathways, explores its reactivity profile, discusses its applications, and provides essential safety and handling protocols. The information is structured to offer both a foundational understanding for new researchers and nuanced insights for experienced drug development professionals.

Introduction and Molecular Overview

This compound is a trifunctional aromatic heterocycle featuring a pyridine core substituted with an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group (picoline nomenclature) at the 4-position. This unique arrangement of electron-donating groups (amino and methoxy) and a weakly electron-donating group (methyl) on the pyridine ring imparts a distinct reactivity profile, making it a valuable synthon for constructing more complex molecular architectures. Its structural attributes allow for selective chemical modifications, rendering it an important intermediate in the synthesis of biologically active molecules.[1] Notably, it serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, purification, and reaction setup.

| Property | Value | Source |

| CAS Number | 76005-99-7 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2][4] |

| Appearance | Yellow or light brown liquid | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Boiling Point | 265 °C | [5] |

| Flash Point | 114 °C | [5] |

| Refractive Index | 1.553 | [5] |

| Storage | Store at 0-8 °C | [2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, the methyl protons, and the amine protons. The aromatic protons' chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group protons at the 4-position will also be a singlet, likely around 2.2-2.5 ppm. The amine protons will present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR will display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern, with carbons attached to the nitrogen, amino, and methoxy groups showing characteristic downfield shifts.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key features will include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and aromatic C=C and C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z of 138. Fragmentation patterns would likely involve the loss of methyl or methoxy radicals, providing further structural confirmation.

Synthesis and Manufacturing

The primary and most industrially relevant synthetic route to this compound involves the reduction of its nitro precursor, 2-methoxy-4-methyl-3-nitropyridine. This transformation is a critical step, and various reduction methodologies can be employed, each with its own merits regarding yield, selectivity, and environmental impact.

Caption: General synthetic workflow for this compound.

Synthesis of the Nitro Precursor: 2-Methoxy-4-methyl-3-nitropyridine

The synthesis of the nitro intermediate is typically achieved through a nucleophilic aromatic substitution reaction.

-

Reaction: 2-Chloro-4-methyl-3-nitropyridine is treated with sodium methoxide in methanol. The methoxide ion displaces the chloride at the 2-position, which is activated by the adjacent electron-withdrawing nitro group.

Reduction of 2-Methoxy-4-methyl-3-nitropyridine

The conversion of the nitro group to a primary amine is a well-established transformation in organic chemistry.[7][8][9] The choice of reducing agent is critical and can be tailored based on laboratory scale, available equipment, and tolerance of other functional groups.

This method is often preferred for its clean reaction profile and high yields.

-

Preparation: In a hydrogenation vessel, dissolve 2-methoxy-4-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

An alternative, classical method involves the use of a metal in an acidic medium.

-

Preparation: To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (1 equivalent) in a solvent like ethanol or acetic acid, add a metal such as iron powder (Fe) or tin(II) chloride (SnCl₂).[7]

-

Acidification: Slowly add an acid, such as hydrochloric acid (HCl), to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH or NaHCO₃).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the product.

Reactivity Profile and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its three substituents on the pyridine ring.

Caption: Key reactivity sites of this compound.

-

The Amino Group: The primary amine at the 3-position is the most nucleophilic site on the molecule. It readily undergoes reactions typical of aromatic amines, such as acylation, sulfonylation, and alkylation. Furthermore, it can be diazotized to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups (e.g., halogens, cyano group). The amino group is a strong activating group for electrophilic aromatic substitution.

-

The Pyridine Ring: The pyridine nitrogen is basic, although its basicity is modulated by the substituents. The combined electron-donating effects of the amino and methoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, reactions often require careful control of conditions to avoid side reactions at the amino group.

-

The Methoxy Group: The methoxy group at the 2-position is relatively stable but can be cleaved under strong acidic conditions (e.g., with HBr or HI) to yield the corresponding 2-hydroxypyridine derivative. This group also contributes to the activation of the pyridine ring towards electrophilic substitution.

Applications in Drug Discovery and Agrochemicals

The utility of this compound stems from its role as a versatile intermediate.[1]

-

Pharmaceuticals: Substituted aminopyridines are prevalent scaffolds in medicinal chemistry.[10][11] This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic activities. Its structure is found within molecules investigated for neurological conditions.[1] For instance, related aminopicolines are key intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors like Nevirapine, used in the treatment of HIV.[12] The functional groups on this compound allow for the systematic exploration of structure-activity relationships in drug discovery programs.

-

Agrochemicals: In the agrochemical industry, pyridine-based compounds are used in the development of herbicides, fungicides, and insecticides.[13][14] The unique substitution pattern of this compound can be exploited to create novel active ingredients with specific modes of action, potentially leading to more effective and environmentally benign crop protection solutions.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific, comprehensive toxicology report for this compound is not widely published, data from structurally related aminopyridines and methoxypyridines should be considered for a conservative approach to safety.[15][16][17]

-

Hazard Identification: Aminopyridines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[15] They can cause irritation to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[15] Keep the container tightly sealed. Recommended storage is at 0-8 °C.[2]

Conclusion

This compound is a valuable and versatile heterocyclic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity profile make it an attractive building block for the synthesis of novel, high-value compounds. This guide has provided a detailed technical overview to support researchers and developers in the effective and safe utilization of this important chemical entity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available from: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

-

ResearchGate. 2‐Methoxy Pyridine. Available from: [Link]

-

Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link]

-

Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Available from: [Link]

-

Wikipedia. 3-Aminopyridine. Available from: [Link]

-

Pipzine Chemicals. 2-methoxy-4-methyl-3-nitropyridine. Available from: [Link]

-

NIST WebBook. 3-Amino-4-picoline. Available from: [Link]

-

IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Wikipedia. 2-Methylpyridine. Available from: [Link]

- Google Patents. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

- Google Patents. A kind of preparation method of 3-amino-4-picoline.

-

Patsnap. Preparation method of 3-amino-4-methylpyridine. Available from: [Link]

-

ResearchGate. Synthesis of 8-Methyl And Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and their 2,4-DNP Derivatives. Available from: [Link]

-

NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

ResearchGate. Development of novel pyridine-based agrochemicals: A review. Available from: [Link]

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387. Available from: [Link]

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. Pharmaceutical composition and administrations thereof.

-

PubChem. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805. Available from: [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 12. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. guidechem.com [guidechem.com]

- 16. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 17. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methoxy-4-picoline

Abstract

3-Amino-2-methoxy-4-picoline, also identified as 3-Amino-2-methoxy-4-methylpyridine, is a substituted pyridine derivative of significant interest in synthetic chemistry. Its unique arrangement of amino, methoxy, and methyl groups on the pyridine core makes it a versatile building block and a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering in-depth analysis, standardized experimental protocols for its characterization, and essential safety information. The content is tailored for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in synthesis, process development, and molecular design.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is systematically named 2-methoxy-4-methylpyridin-3-amine.[2] Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| Compound Name | This compound | [1] |

| Systematic Name | 2-methoxy-4-methylpyridin-3-amine | [2] |

| CAS Number | 76005-99-7 | [1][3][4] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Yellow or light brown liquid | [1] |

The spatial arrangement of its functional groups is critical to its reactivity and interaction with biological targets. The structure features a pyridine ring substituted with an electron-donating amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position.

Sources

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-Amino-2-methoxy-4-picoline for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, systematically known as 2-methoxy-4-methylpyridin-3-amine, is a substituted pyridine derivative that has garnered significant attention in the realms of pharmaceutical and agrochemical synthesis. Its strategic arrangement of an amino, a methoxy, and a methyl group on the picoline scaffold makes it a highly valuable and reactive intermediate. The unique electronic and steric properties of this compound allow it to serve as a foundational building block for a diverse range of biologically active molecules.[1] This guide provides an in-depth analysis of its molecular characteristics, synthesis protocols, and critical applications, offering field-proven insights for professionals engaged in advanced chemical research and development.

PART 1: Molecular Structure and Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and development. This compound is a yellow to light brown liquid under standard conditions, and its key identifiers and properties are summarized below.[1]

Molecular Identity

The structural arrangement of this compound is key to its reactivity. The pyridine ring provides a stable aromatic core, while the substituents—an electron-donating amino group, an electron-donating methoxy group, and a methyl group—influence the electron density and reactivity of the ring, making it amenable to various chemical transformations.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The following table consolidates the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-4-methylpyridin-3-amine | [2] |

| Synonyms | This compound, 2-Methoxy-3-amino-4-picoline | [1][2][3] |

| CAS Number | 76005-99-7 | [1][3] |

| Molecular Formula | C₇H₁₀N₂O | [1][3][4] |

| Molecular Weight | 138.17 g/mol | [1][3][4][5] |

| Appearance | Yellow or light brown liquid | [1] |

| Boiling Point | 265 °C | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 114 °C | [3] |

| Refractive Index | 1.553 | [3] |

| Storage Conditions | Store at 0-8 °C | [1] |

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. One common laboratory-scale method involves the methoxylation of a chloro-substituted pyridine precursor. This approach is favored for its relatively high yield and straightforward procedure.

Experimental Protocol: Synthesis from 2-Chloro-3-amino-4-methylpyridine

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide: In a 1 L three-necked flask equipped with a reflux condenser and a dropping funnel, add 383 mL of methanol. Carefully add 37.0 g of metallic sodium in small portions to control the exothermic reaction and hydrogen gas evolution. Continue stirring until all the sodium has dissolved to form a clear sodium methoxide solution.

-

Reaction Setup: To a 1 L autoclave, add 38.3 g of 2-chloro-3-amino-4-methylpyridine and 5.1 g of cuprous iodide (CuI).

-

Reaction Execution: Transfer the freshly prepared sodium methoxide solution into the autoclave. Seal the vessel and heat the mixture to 110 °C. Maintain this temperature with stirring for approximately 14 hours.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the autoclave to room temperature. Remove the solvent via rotary evaporation. Pour the residue into ice water.

-

Extraction: Extract the aqueous phase twice with 500 mL portions of methyl tert-butyl ether (MTBE).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.[3] A yield of approximately 78.7% can be expected.[3]

Causality and Experimental Insights

-

Choice of Reagents: The use of sodium methoxide provides a strong nucleophile (methoxide ion) required to displace the chlorine atom on the pyridine ring. 2-chloro-3-amino-4-methylpyridine is a suitable precursor for this substitution.

-

Role of Cuprous Iodide (CuI): The addition of a copper(I) salt is crucial. It acts as a catalyst, likely through a mechanism that facilitates the nucleophilic aromatic substitution, which can be sluggish on electron-rich pyridine rings. The copper catalyst lowers the activation energy of the reaction.

-

Reaction Conditions: The elevated temperature (110 °C) and pressure (in the autoclave) are necessary to drive the reaction to completion within a reasonable timeframe.[3]

-

Work-up Procedure: The aqueous work-up removes inorganic salts and unreacted sodium methoxide. Extraction with MTBE efficiently isolates the less polar product from the aqueous phase.

Caption: Workflow for the Synthesis of this compound.

PART 3: Applications in Drug Discovery and Agrochemicals

The utility of this compound stems from its ability to serve as a versatile scaffold in the synthesis of more complex molecules.

-

Pharmaceutical Development: This compound is a key intermediate for creating molecules with potential therapeutic benefits. Its structure is particularly valuable in the development of agents targeting the central nervous system, such as treatments for neurological disorders. The amino group provides a site for amide bond formation or further derivatization, while the methoxy and methyl groups can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.[1]

-

Agrochemical Industry: In agriculture, it serves as a building block for advanced herbicides and pesticides.[1] The pyridine core is a common feature in many agrochemicals, and the specific substitution pattern of this molecule allows for the creation of new active ingredients that can enhance crop protection and yield with improved efficacy and environmental profiles.[1]

PART 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

Mandatory Laboratory Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]

-

Spill Management: In case of a spill, prevent it from entering drains. Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal according to local regulations.

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[2]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 0-8 °C.[1]

Conclusion

This compound is a chemical intermediate of significant value. Its well-defined molecular structure and predictable reactivity make it an essential tool for chemists in both industrial and academic settings. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is paramount for leveraging its full potential in the innovation of new pharmaceuticals and agrochemicals.

References

-

ChemDmart. (n.d.). Safety Data Sheet: 4-Methyl-2-pyridinamine. Retrieved from ChemDmart website. [Link]

Sources

A Technical Guide to the Synthesis of 3-Amino-2-methoxy-4-picoline: A Key Pharmaceutical Intermediate

Abstract

3-Amino-2-methoxy-4-picoline, also known as 2-methoxy-4-methyl-3-pyridinamine, is a pivotal structural motif and a versatile building block in the synthesis of numerous biologically active molecules. Its applications span both the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the development of therapeutic agents, particularly for neurological disorders, as well as in the formulation of advanced herbicides and pesticides.[1][2] This guide provides an in-depth examination of a robust and industrially scalable synthetic route to this high-value intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Approach: A Retrosynthetic Analysis

A successful synthesis is predicated on a logical and efficient strategy. The chosen approach for this compound focuses on building the pyridine core and sequentially installing the required functional groups. A retrosynthetic analysis reveals a practical pathway starting from readily available precursors.

The primary disconnection simplifies the target molecule to the key intermediate, 2-Chloro-3-amino-4-methylpyridine (CAPIC) . This intermediate is a well-established precursor in the synthesis of various pharmaceutical agents, including the anti-HIV drug Nevirapine.[3] The methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. Further disconnection of CAPIC points to 3-Amino-4-picoline , which can be halogenated. Finally, 3-Amino-4-picoline can be traced back to 3-Bromo-4-picoline , which itself is accessible from 4-picoline. This multi-step, convergent approach is favored for its reliance on well-understood transformations and commercially viable starting materials.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Precursor: 3-Amino-4-picoline

The synthesis of 3-Amino-4-picoline is a critical upstream process. While several routes exist, including the nitration of 4-picoline followed by reduction, these methods often involve harsh conditions (e.g., nitration at -78°C) or generate undesirable isomers, making them less suitable for large-scale production.[4] A more practical and high-yielding approach is the copper-catalyzed amination of 3-Bromo-4-picoline.

This transformation is a type of Buchwald-Hartwig amination or Ullmann-type condensation, where a copper catalyst facilitates the coupling of an aryl halide with an amine source. The use of a copper salt like copper(II) sulfate is cost-effective and efficient for this specific transformation.[1] The reaction is typically performed under high pressure and temperature to overcome the activation energy for the C-N bond formation.

Experimental Protocol: Synthesis of 3-Amino-4-picoline

-

Charging the Reactor: To a high-pressure autoclave, add methanol (300 mL), 3-Bromo-4-picoline (150 g), and copper(II) sulfate (5 g).[1]

-

Pressurization: Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.[1]

-

Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling the reactor to room temperature, vent the excess ammonia pressure safely. Filter the reaction mixture via suction filtration to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Purification: Recrystallize the crude solid from ethyl acetate to yield pure 3-Amino-4-picoline.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-picoline | [1] |

| Reagents | Ammonia, Copper(II) sulfate, Methanol | [1] |

| Temperature | 160°C | [1] |

| Pressure | 5 atm | [1] |

| Reaction Time | 8 hours | [1] |

| Typical Yield | ~95% | [1] |

Synthesis of Key Intermediate: 2-Chloro-3-amino-4-methylpyridine (CAPIC)

The subsequent step involves the selective chlorination of 3-Amino-4-picoline at the C2 position. The amino group at C3 is an activating, ortho-, para-director. The C2 and C6 positions are activated towards electrophilic substitution. However, selective chlorination at the C2 position can be achieved under controlled conditions. A common method involves the use of hydrogen peroxide in concentrated hydrochloric acid.[5] This process generates an in situ electrophilic chlorine species that preferentially reacts at the most activated position adjacent to the amino group.

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine

-

Dissolution: Dissolve 3-Amino-4-picoline in concentrated hydrochloric acid, maintaining the temperature below 20°C with an ice bath.

-

Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution, ensuring the temperature does not exceed 25°C.

-

Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC/HPLC).

-

Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution or sodium carbonate) to precipitate the product.

-

Isolation & Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield 2-Chloro-3-amino-4-methylpyridine.

Final Step: Synthesis of this compound

The final transformation is a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation or Ullmann-type ether synthesis.[4] In this reaction, the chlorine atom of CAPIC is displaced by a methoxide group. The reaction requires a copper(I) salt, such as cuprous iodide, as a catalyst to facilitate the C-O bond formation. The methoxide nucleophile is prepared in situ from sodium metal and methanol.

Mechanistic Insight: The Ullmann Condensation Catalytic Cycle

The mechanism of the copper-catalyzed methoxylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

-

Active Catalyst Formation: The sodium methoxide (NaOMe) reacts with the Cu(I) salt (e.g., CuI) to form a copper(I) methoxide species.

-

Oxidative Addition: The aryl chloride (CAPIC) undergoes oxidative addition to the copper(I) methoxide complex, forming a transient, high-valent Cu(III) intermediate.[6][7]

-

Reductive Elimination: This Cu(III) species rapidly undergoes reductive elimination to form the desired C-O bond of the final product and regenerate the Cu(I) catalyst.[8]

Caption: Overall synthetic workflow from 3-Bromo-4-picoline.

Characterization

The identity and purity of the final product, this compound, and its intermediates must be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing purity. For the final step, a mobile phase of petroleum ether:ethyl acetate (10:1) can be used, where the product has a higher Rf value than the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The ¹H NMR spectrum of the final product is expected to show distinct signals for the aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the amino protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (138.17 g/mol ). [1]* Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching of the amine and C-O stretching of the ether.

Conclusion

The synthesis of this compound can be achieved efficiently through a robust, multi-step sequence. The highlighted pathway, which leverages copper-catalyzed C-N and C-O bond-forming reactions, represents an industrially viable method that avoids extreme temperatures and hazardous reagents associated with alternative routes. By understanding the causality behind the choice of reagents and the mechanisms of the key transformations, researchers and drug development professionals can reliably produce this critical intermediate for the advancement of new chemical entities.

References

- Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.

- Google Patents. (n.d.). CN102898361A - Method for preparing 2-chlorine-3-amino-4-picoline.

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

OperaChem. (2024). Ullmann coupling-An overview. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2015). The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]

-

ScienceDirect. (2022). Copper-catalyzed arylations and heteroarylations. Retrieved from [Link]

Sources

- 1. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. CN102898361A - Method for preparing 2-chlorine-3-amino-4-picoline - Google Patents [patents.google.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Ullmann coupling-An overview - operachem [operachem.com]

An In-Depth Technical Guide to the Safe Handling of 3-Amino-2-methoxy-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety data associated with 3-Amino-2-methoxy-4-picoline (CAS No. 76005-99-7). As a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes the available safety data to provide actionable protocols and risk mitigation strategies for professionals working with this compound.

Core Chemical Identity and Properties

This compound, also known as 2-methoxy-4-methylpyridin-3-amine, is a substituted pyridine derivative.[2] Its utility as a building block in the synthesis of biologically active molecules underscores the need for a comprehensive safety profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76005-99-7 | Chem-Impex[1] |

| Molecular Formula | C₇H₁₀N₂O | Chem-Impex[1] |

| Molecular Weight | 138.17 g/mol | Chem-Impex[1] |

| Appearance | Yellow or light brown liquid | Chem-Impex[1] |

| Boiling Point | 265.3 °C at 760 mmHg | BuyersGuideChem[3] |

| Density | 1.103 g/cm³ | ECHEMI[2] |

| Flash Point | 114.3 °C | ECHEMI[2], BuyersGuideChem[3] |

| Storage Temperature | 0-8 °C | Chem-Impex[1] |

Hazard Identification and Classification

Based on available data, this compound is classified as harmful if swallowed. Due to a significant lack of comprehensive toxicological studies, a precautionary approach assuming further potential hazards is warranted.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]

Data Gaps: It is critical to note that comprehensive toxicological data for this compound are not widely available. Information regarding acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity has not been established.[2] Similarly, data on persistence, bioaccumulation, and ecotoxicity are unavailable.[2] Therefore, all handling procedures must reflect this uncertainty and prioritize the minimization of all potential exposure routes.

Risk Mitigation and Safe Handling Protocols

The absence of complete safety data necessitates the adoption of stringent handling protocols. The following measures are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls and Ventilation

The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

-

Primary Handling: All weighing, transferring, and reaction setup involving this compound must be conducted within a certified chemical fume hood.

-

Ventilation Standards: Ensure the fume hood has a face velocity compliant with institutional and regulatory standards (typically 80-120 feet per minute) to prevent the escape of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Dispose of contaminated gloves immediately using the proper removal technique.

-

Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and underlying skin.[2]

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside a fume hood is unavoidable (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[2]

Handling and Storage Protocol

Protocol: Standard Operating Procedure for Handling and Storage

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

PPE Donning: Put on all required PPE as described in section 3.2.

-

Chemical Transfer:

-

Dispense the liquid carefully to avoid splashing.

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.

-

-

Reaction Setup: Conduct all reactions within the fume hood. If heating, use a controlled heating mantle and monitor the reaction closely.

-

Post-Handling:

-

Tightly close the container immediately after use.

-

Clean the work area thoroughly.

-

Remove PPE carefully, avoiding self-contamination, and wash hands and forearms thoroughly.

-

-

Storage:

-

Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Recommended storage is between 0-8 °C.[1]

-

Store apart from foodstuff containers.

-

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill. The following workflows are designed to guide the response.

Emergency Response Workflow

Sources

solubility of 3-Amino-2-methoxy-4-picoline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-2-methoxy-4-picoline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and efficiency of numerous chemical processes. In the context of drug discovery and development, poor solubility can lead to unpredictable results in in vitro assays, hinder bioavailability, and present significant formulation challenges.[2][3] For a versatile intermediate like this compound, a thorough understanding of its solubility profile across a range of organic solvents is paramount for its effective utilization.

This guide is structured to provide both the theoretical foundation and the practical methodologies for determining the solubility of this compound. We will delve into the molecular interactions that dictate solubility and present step-by-step protocols for both qualitative and quantitative solubility determination.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is limited, we can infer some of its expected properties based on its structure and available information from suppliers.

| Property | Value/Information | Source |

| Chemical Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Yellow or light brown liquid | [1] |

| Boiling Point | 265.3 °C at 760 mmHg | [4] |

| Flash Point | 114.3 °C | [4] |

| Storage | Store at 0-8 °C | [1] |

The structure of this compound, featuring a pyridine ring, an amino group, and a methoxy group, suggests a molecule with a degree of polarity and the capacity for hydrogen bonding. The lone pair of electrons on the pyridine nitrogen atom imparts basicity, similar to other tertiary amines.[5] The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These features will be key in determining its interaction with different organic solvents. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar solvents and those capable of hydrogen bonding.[6][7]

Theoretical Framework: Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The amino group (-NH₂) can donate hydrogen bonds, while the pyridine nitrogen, the amino nitrogen, and the methoxy oxygen can accept hydrogen bonds. Solvents that are also capable of hydrogen bonding (e.g., alcohols, protic solvents) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative nitrogen and oxygen atoms. Polar solvents, both protic and aprotic, will interact favorably through dipole-dipole forces.

-

Van der Waals Forces: These non-specific interactions will be present with all solvent types but will be the dominant force in nonpolar solvents.

The interplay of these forces will determine the solubility in a given solvent. For instance, while pyridine itself is miscible with a wide range of solvents, including water and hexane, the substituents on this compound will modulate this behavior.[5]

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through well-controlled experiments. The following sections provide detailed protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

A preliminary qualitative assessment can be a rapid and efficient way to screen a range of solvents and to classify the compound's general solubility characteristics.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a selection of organic solvents at room temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Vortex mixer

-

Spatula or micropipette

Protocol:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Add approximately 10-20 mg of this compound to each test tube.

-

To the first test tube, add the corresponding solvent dropwise, starting with 0.5 mL.

-

Vortex the mixture vigorously for 60 seconds.[7]

-

Visually inspect the solution against a dark background for any undissolved material.

-

If the compound has completely dissolved, it is considered "soluble" in that solvent at this approximate concentration.

-

If undissolved solid remains, add another 0.5 mL of the solvent and vortex again for 60 seconds.

-

Repeat the solvent addition up to a total volume of 3 mL. If the compound is still not fully dissolved, it can be classified as "partially soluble" or "insoluble."

-

Record your observations in a table.

Expected Outcomes and Interpretation: This rapid screening will help in selecting appropriate solvents for quantitative analysis and for applications such as reaction setup or chromatography.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement approach.[8][9]

Objective: To determine the precise concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (high purity, HPLC grade)

-

Glass flasks or vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the flask for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.[3]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the flask to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[10]

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, most commonly HPLC or UV-Vis spectrophotometry.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Concentration Measurement by HPLC

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[6][11]

Protocol:

-

Method Development: Develop a suitable HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations.[6]

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.[12]

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor precisely.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the saturated solution.

-

Concentration Measurement by UV-Vis Spectrophotometry

This method is applicable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[10]

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution and a series of standard solutions as described for the HPLC method.

-

Measure the absorbance of each standard solution at λmax using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration (Beer's Law plot).

-

-

Sample Analysis:

-

Dilute the filtered saturated solution as needed to ensure the absorbance reading is within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility.

-

Logical Relationship of Solubility Determination

Caption: Logical flow from the central topic to methods, procedures, and final data output.

Data Presentation and Interpretation

All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison. The temperature at which the measurements were made must always be specified.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

| DMSO | 7.2 | [Experimental Value] | [Calculated Value] |

Note: This table is a template for presenting experimentally determined data.

By correlating the solubility data with solvent properties such as the polarity index, dielectric constant, and hydrogen bonding capacity, a deeper understanding of the dissolution mechanism can be achieved. This understanding is crucial for solvent selection in various applications.

Safety Precautions

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Consult the Safety Data Sheet (SDS) for this compound and for each solvent before use to be aware of all potential hazards.[4][13]

-

Avoid inhalation, ingestion, and skin contact.[4]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a comprehensive approach to determining the . By combining a sound theoretical understanding of intermolecular forces with robust experimental methodologies like the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate the critical data needed for effective process development, formulation, and synthesis. While specific solubility values for this compound await experimental determination, the protocols and principles detailed herein provide a self-validating framework for obtaining this essential information with high confidence and scientific integrity.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Dissolution Technologies. (Date unavailable). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

National Institutes of Health (NIH). (Date unavailable). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

ACS Publications. (Date unavailable). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Available at: [Link]

-

SpringerLink. (Date unavailable). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Pharmacology Discovery Services. (Date unavailable). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

-

ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

Solubility of Things. (Date unavailable). Pyridine. Available at: [Link]

-

University of Massachusetts. (Date unavailable). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

CUNY. (Date unavailable). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please? Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

NCBI Bookshelf. (Date unavailable). Pyridine - Some Industrial Chemicals. Available at: [Link]

-

ChemDmart. (Date unavailable). Safety Data Sheet. Available at: [Link]

-

chemeurope.com. (Date unavailable). Pyridine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. echemi.com [echemi.com]

- 5. Pyridine [chemeurope.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. chem.ws [chem.ws]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Commercial Sourcing and Quality Verification of 3-Amino-2-methoxy-4-picoline for Research and Development

This guide provides an in-depth technical overview of 3-Amino-2-methoxy-4-picoline (CAS No. 76005-99-7), a critical pyridine-based intermediate for professionals in pharmaceutical and agrochemical research. Beyond a simple supplier list, this document offers a practical framework for sourcing, verification, and quality control, ensuring the integrity of this key starting material in complex synthetic applications.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-methoxy-4-methylpyridin-3-amine, is a substituted pyridine derivative of significant interest in medicinal and process chemistry.[1] Its unique arrangement of amino, methoxy, and methyl functional groups on the pyridine scaffold makes it a versatile building block for the synthesis of a range of complex molecules. Primarily, it serves as a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals.[1] The precise quality and purity of this intermediate are paramount, as any impurities can have a cascading effect on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or agrochemical product. This guide is intended to equip researchers and drug development professionals with the necessary information to confidently source and qualify this essential reagent.

Commercial Suppliers and Procurement Landscape

The procurement of high-quality chemical intermediates is a critical first step in any research and development campaign. For this compound, several reputable suppliers cater to the research and bulk-scale needs of the scientific community. The typical purity offered is ≥98%, commonly determined by High-Performance Liquid Chromatography (HPLC).[1]

Below is a comparative summary of prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles before purchase.

| Supplier | CAS Number | Stated Purity | Available Pack Sizes | Notes |

| Chem-Impex | 76005-99-7 | ≥ 98% (HPLC) | Custom | Offers a range of pyridine derivatives and other chemical building blocks. |

| US Biological Life Sciences | 76005-99-7 | Highly Purified | 100mg, 250mg, 500mg, 1g | Specializes in biochemicals for life science research. |

| Santa Cruz Biotechnology | 76005-99-7 | Not specified | Custom | A well-known supplier of biochemicals for research applications. |

| BOJNSCI (distributor for Aladdin) | 76005-99-7 | Not specified | 5g | A distributor for a wide range of research chemicals. |

| Alfa Chemistry | 76005-99-7 | 96% | Custom | Provides a wide array of chemical products for various industries.[2] |

Procurement and Quality Control Workflow

The following diagram outlines a recommended workflow for the procurement and quality control of this compound, ensuring that the material meets the stringent requirements of pharmaceutical and agrochemical research.

Quality Control and Analytical Procedures

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the identity and purity of the material, rather than solely relying on the supplier's Certificate of Analysis. This section provides detailed, field-proven protocols for the characterization of this compound.

Visual and Physical Inspection

-

Appearance: The compound should be a yellow to light brown liquid.[1]

-

Solubility: It is expected to be soluble in common organic solvents such as methanol, chloroform, and ethyl acetate.

Spectroscopic and Chromatographic Analysis

The following are representative analytical methods for the quality control of this compound. These protocols are intended as a starting point and should be fully validated by the end-user for their specific application.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for assessing the purity of this compound and identifying any related impurities. The following method is based on established procedures for the analysis of aminopyridine derivatives.[3][4][5][6]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and ensuring the absence of isomeric impurities.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

-

¹H NMR Expected Chemical Shifts (Predicted):

-

Pyridine Protons (2H): ~6.5-7.5 ppm (doublets or singlets, depending on coupling).

-

Methoxy Protons (3H): ~3.8-4.0 ppm (singlet).

-

Amino Protons (2H): A broad singlet that can vary in chemical shift (~3.5-5.0 ppm) depending on solvent and concentration.

-

Methyl Protons (3H): ~2.2-2.4 ppm (singlet).

-

-

¹³C NMR Expected Chemical Shifts (Predicted):

-

Pyridine Carbons: ~110-160 ppm.

-

Methoxy Carbon: ~55-60 ppm.

-

Methyl Carbon: ~15-20 ppm.

-

Data Interpretation and Acceptance Criteria

The acquired analytical data should be carefully compared with the supplier's Certificate of Analysis and established reference spectra.

-

Purity: The purity as determined by HPLC should be ≥98%.

-

Identity: The NMR spectra should be consistent with the proposed structure of this compound, with all peaks correctly assigned. No significant unassigned peaks should be present.

Handling, Storage, and Safety

For detailed safety and handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8°C.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

The successful integration of this compound into a synthetic workflow is critically dependent on the rigorous qualification of the starting material. By implementing a robust procurement and in-house quality control strategy, researchers and drug development professionals can mitigate risks associated with material variability and ensure the reliability and reproducibility of their synthetic processes. This guide provides a comprehensive framework to achieve these goals, thereby supporting the advancement of pharmaceutical and agrochemical innovation.

References

-

BOJNSCI. This compound. [Link]

-

Intertek. cGMP Pharmaceutical Quality Control Testing. [Link]

-

Zhang, Q., et al. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 2018. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 4. helixchrom.com [helixchrom.com]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 7. echemi.com [echemi.com]

role of 3-Amino-2-methoxy-4-picoline in medicinal chemistry

An In-Depth Technical Guide to the Role of 3-Amino-2-methoxy-4-picoline in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. Its presence in numerous FDA-approved drugs is a testament to its versatility. The nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site, all of which are critical for molecular recognition and favorable pharmacokinetic profiles. Within this vast family, substituted picolines (methylpyridines) offer a refined platform for nuanced structure-activity relationship (SAR) studies. This guide focuses on a particularly valuable derivative: This compound , a key building block whose unique arrangement of functional groups provides chemists with a powerful tool for the synthesis of novel therapeutic agents.

Physicochemical Profile of this compound

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. This compound (also known as 3-Amino-2-methoxy-4-methylpyridine) is a versatile compound whose utility is rooted in its distinct chemical characteristics.[1]

| Property | Value | Source |

| CAS Number | 76005-99-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Yellow or light brown liquid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Topological Polar Surface Area | 48.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

These properties, particularly the moderate polarity and the presence of both hydrogen bond donor and acceptor sites, make it an excellent starting point for synthesizing molecules intended to interact with biological targets.[1]

Synthetic Pathways and Methodologies

The synthesis of substituted pyridines can be challenging, often requiring multi-step processes with careful control of regioselectivity. The preparation of this compound is a prime example of strategic chemical manipulation to achieve the desired substitution pattern.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective method for synthesizing this compound involves the substitution of a chloro-analogue with a methoxide source. This approach leverages the reactivity of the pyridine ring, which is activated towards nucleophilic attack.[3]

Reaction: 2-chloro-3-amino-4-methylpyridine reacts with sodium methoxide in the presence of a copper catalyst to yield this compound.

Detailed Experimental Protocol:

-

Preparation of Sodium Methoxide: In a 1 L three-necked flask under an inert atmosphere, add 37.0 g of metallic sodium in portions to 383 mL of methanol. Control the rate of addition to manage the evolution of hydrogen gas. Continue until all sodium has dissolved completely.[3]

-

Reaction Setup: In a 1 L autoclave, charge the freshly prepared sodium methoxide solution, 38.3 g of 2-chloro-3-amino-4-methylpyridine, and 5.1 g of cuprous iodide (CuI) as a catalyst.[3]

-

Reaction Execution: Seal the autoclave and heat the mixture to 110°C. Maintain this temperature for approximately 14 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[3]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the methanol solvent by rotary evaporation. Pour the residue into ice water.[3]

-

Extraction: Extract the aqueous phase twice with 500 mL portions of methyl tert-butyl ether (MTBE).[3]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[3] A typical yield for this process is approximately 78.7%.[3]

The causality behind this protocol is clear: the electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 2-position makes this position susceptible to nucleophilic attack by the methoxide ion. The copper catalyst facilitates this substitution, a common strategy in such aromatic substitutions.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic transformation.

Caption: Synthesis of this compound.

The Strategic Role in Medicinal Chemistry

The value of this compound lies in its function as a versatile chemical scaffold. Its three distinct functional groups—the amino, methoxy, and methyl groups, all attached to a pyridine core—offer multiple points for diversification and SAR exploration.[1]

Analysis of Functional Groups

-

Pyridine Core: Provides a bioisosteric replacement for a phenyl ring with improved solubility and metabolic properties. The nitrogen atom acts as a hydrogen bond acceptor.

-

3-Amino Group: This is the primary reactive handle. It serves as a potent nucleophile, allowing for the straightforward formation of amides, sulfonamides, ureas, and secondary amines, which are cornerstone functionalities in a vast number of drug molecules.

-

2-Methoxy Group: This group exerts a significant electronic effect on the pyridine ring. It can also participate in hydrogen bonding and, crucially, can influence the conformation of adjacent groups, which can be vital for fitting into a protein's binding pocket. Its presence can also block metabolic oxidation at that position, improving the molecule's pharmacokinetic profile.

-

4-Methyl Group (Picoline): The methyl group provides a lipophilic contact point and can fill small hydrophobic pockets in a target enzyme or receptor. It also sterically influences the surrounding groups.

Application as a Key Pharmaceutical Intermediate

This compound is a crucial building block for synthesizing biologically active molecules, particularly those targeting neurological disorders.[1][4] The strategic placement of its functional groups allows for the regioselective construction of complex molecular architectures.[5]

A powerful illustration of the utility of the closely related aminopicoline scaffold is the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[6][7] The key intermediate for Nevirapine is 2-chloro-3-amino-4-methylpyridine.[5][6][7][8] By analogy, this compound provides a gateway to novel analogues where the 2-chloro group is replaced by a 2-methoxy group, potentially altering the drug's potency, selectivity, or metabolic stability.

Workflow for Drug Discovery Application

The general workflow for utilizing this compound in a drug discovery campaign is visualized below.

Caption: Drug discovery workflow using the picoline scaffold.

This workflow highlights the pivotal role of the starting intermediate. The initial diversification steps rely entirely on the reactivity of the 3-amino group to generate a library of compounds. Subsequent biological screening identifies "hits," which are then systematically optimized—often by modifying the methoxy or methyl groups—to produce a final drug candidate. This self-validating system ensures that each step logically progresses from the last, with experimental choices guided by biological feedback.

Conclusion: An Essential Tool for Modern Drug Discovery